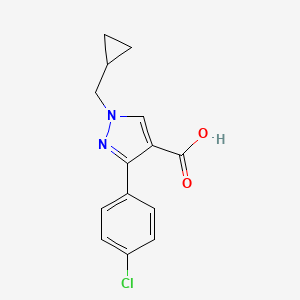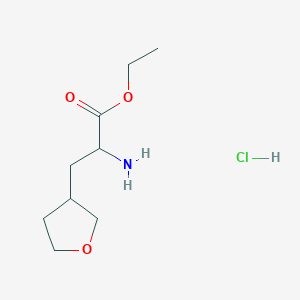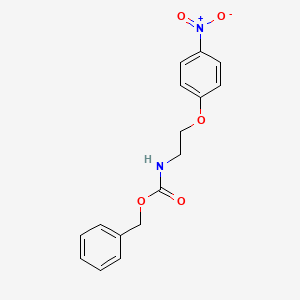
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a nitrophenoxyethyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-nitrophenoxy)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be removed through catalytic hydrogenation, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd-C)
Substitution: Hydrogen gas, palladium catalyst
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2-(4-aminophenoxy)ethyl carbamate
Substitution: 2-(4-nitrophenoxy)ethylamine
Hydrolysis: 2-(4-nitrophenoxy)ethylamine and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate involves its hydrolysis to release the active amine. This process can be catalyzed by enzymes or occur under specific chemical conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the nitrophenoxyethyl moiety.
Ethyl carbamate: A simpler carbamate with an ethyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Eigenschaften
Molekularformel |
C16H16N2O5 |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
benzyl N-[2-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O5/c19-16(23-12-13-4-2-1-3-5-13)17-10-11-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19) |
InChI-Schlüssel |
JBMOANOUFIWGLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
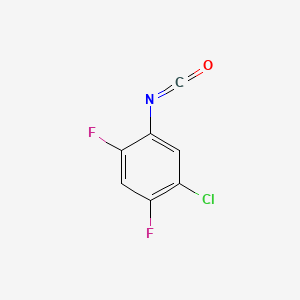

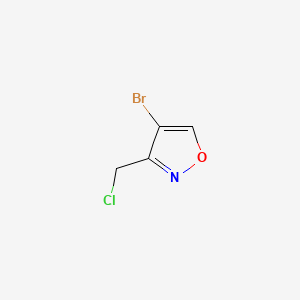
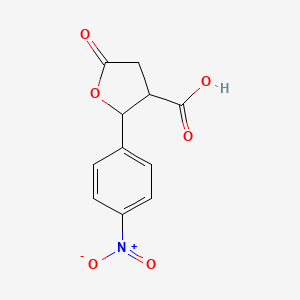
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

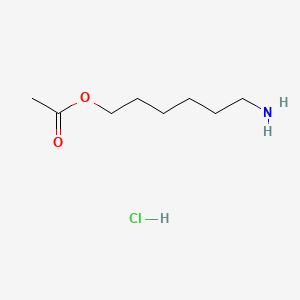
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
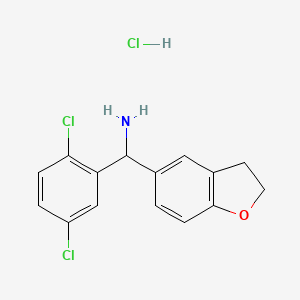
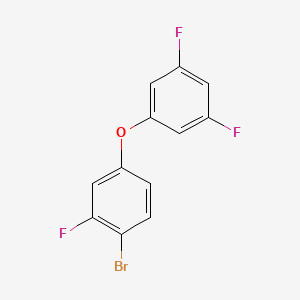
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
